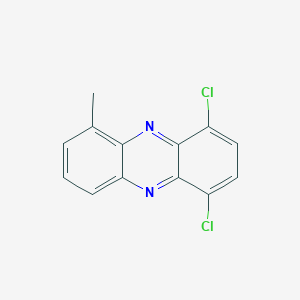
1,4-Dichloro-6-methylphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-6-methylphenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with chlorine atoms at positions 1 and 4 and a methyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methylphenazine can be synthesized through various methods, including:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichloro-6-methylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dichloro-6-methylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for potential use in developing new drugs with antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-6-methylphenazine involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through:
DNA Intercalation: The planar structure of the phenazine core allows it to intercalate into DNA, disrupting replication and transcription processes.
Redox Activity: The compound can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Enzyme Inhibition: this compound can inhibit various enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of the phenazine family, known for its broad-spectrum antimicrobial activity.
1,6-Dichlorophenazine: Similar to 1,4-Dichloro-6-methylphenazine but with chlorine atoms at positions 1 and 6.
Methylphenazine: A phenazine derivative with a methyl group at different positions on the phenazine core.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 1 and 4 and a methyl group at position 6 enhances its redox activity and DNA intercalation ability, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
29453-83-6 |
|---|---|
Formule moléculaire |
C13H8Cl2N2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
1,4-dichloro-6-methylphenazine |
InChI |
InChI=1S/C13H8Cl2N2/c1-7-3-2-4-10-11(7)17-13-9(15)6-5-8(14)12(13)16-10/h2-6H,1H3 |
Clé InChI |
FYMFDEDVQFMBIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C3C(=CC=C(C3=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


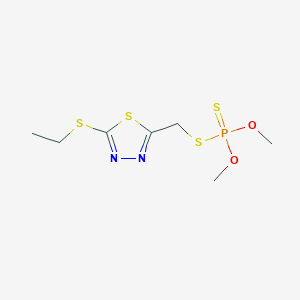
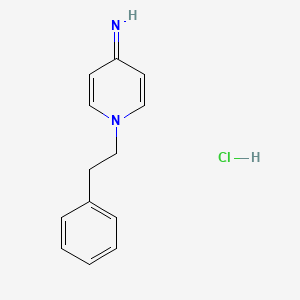
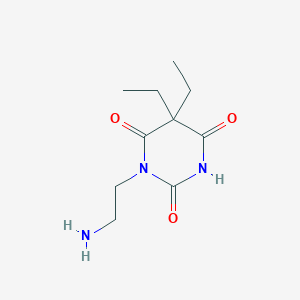

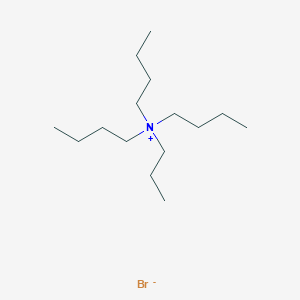
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
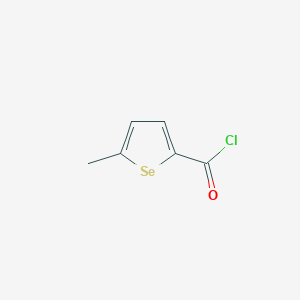


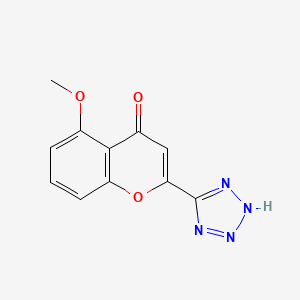
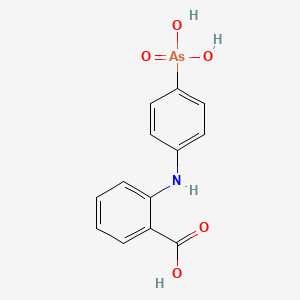
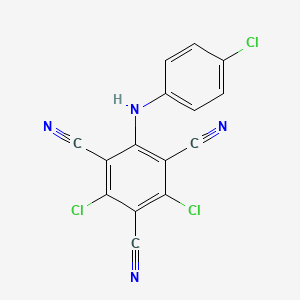
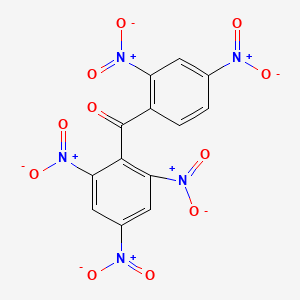
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
